molecular formula C12H13F3O2 B14045816 1-(3-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one

1-(3-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B14045816
M. Wt: 246.22 g/mol
InChI Key: CBVZUCABNNXLIR-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a phenyl ring substituted with an ethoxy group at position 3 and a trifluoromethyl (-CF₃) group at position 2. This compound’s unique structure combines the electron-withdrawing effects of the trifluoromethyl group and the steric/electronic influence of the ethoxy substituent, which collectively modulate its physicochemical properties, such as lipophilicity, stability, and solubility .

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

1-[3-ethoxy-2-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C12H13F3O2/c1-3-9(16)8-6-5-7-10(17-4-2)11(8)12(13,14)15/h5-7H,3-4H2,1-2H3

InChI Key

CBVZUCABNNXLIR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)OCC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one typically involves the reaction of 3-ethoxy-2-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the propanone moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

The position of substituents on the phenyl ring significantly impacts chemical behavior. Key comparisons include:

Compound Name Substituents Key Differences Properties/Applications
1-(4-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one Ethoxy (position 4), -CF₃ (position 2) Ethoxy group at para position instead of meta Reduced steric hindrance; altered electronic effects may enhance binding to hydrophobic targets in pharmaceuticals
1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one Ethoxy (position 2), -CF₃ (position 5) Ketone at position 2; trifluoromethyl at position 5 Higher electrophilicity due to ketone positioning; potential for varied reactivity in nucleophilic substitutions
1-(3-Methoxy-2-(trifluoromethyl)phenyl)propan-1-one Methoxy (position 3), -CF₃ (position 2) Methoxy instead of ethoxy Lower lipophilicity and metabolic stability compared to ethoxy analogs, limiting drug design utility

Functional Group Variations

Replacing the trifluoromethyl or ethoxy group with other substituents alters reactivity:

Compound Name Key Functional Groups Unique Characteristics
1-(2-Ethoxy-4-(trifluoromethoxy)phenyl)propan-2-one Ethoxy (position 2), -OCF₃ (position 4) Trifluoromethoxy (-OCF₃) enhances electron withdrawal but reduces hydrolytic stability compared to -CF₃
1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one Methylthio (-SMe, position 3), -CF₃ (position 4) Thioether improves metal-binding capacity; distinct pharmacokinetic profiles in agrochemical applications
1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one Fluoro (position 3), -SCF₃ (position 5) Trifluoromethylthio (-SCF₃) increases oxidative stability and bioactivity in antimicrobial agents

Halogenated Analogs

Halogen substitution influences both reactivity and bioactivity:

Compound Name Substituents Impact
1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-one Chloro (position 2), -CF₃ (position 6) Chlorine enhances electrophilicity but reduces metabolic half-life compared to ethoxy analogs
1-(3-Chloro-5-(fluoromethyl)phenyl)propan-1-one Chloro (position 3), -CH₂F (position 5) Fluoromethyl group improves CNS penetration but lowers thermal stability

Key Research Findings

  • Lipophilicity and Bioavailability : The ethoxy group in 1-(3-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one increases logP values (experimental logP ~2.8) compared to methoxy (logP ~2.1) or hydroxyl analogs, enhancing membrane permeability .
  • Synthetic Utility : The trifluoromethyl group stabilizes intermediates in Friedel-Crafts acylations, enabling efficient synthesis of complex fluorinated aromatics .
  • Biological Activity : In vitro studies on analogs show that trifluoromethyl at position 2 improves inhibition of cytochrome P450 enzymes (IC₅₀ = 12 µM) compared to position 4 (IC₅₀ = 28 µM), highlighting positional dependency .

Biological Activity

1-(3-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one is an organic compound that exhibits significant biological activity due to its unique structural features, including a trifluoromethyl group and an ethoxy group attached to a phenyl ring. This article explores the biological activity of this compound, focusing on its interactions with various molecular targets, potential therapeutic applications, and comparative studies with similar compounds.

Structural Overview

The molecular structure of 1-(3-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one can be represented as follows:

  • Molecular Formula : C12H13F3O
  • Key Functional Groups :
    • Trifluoromethyl Group : Enhances lipophilicity and membrane permeability.
    • Ethoxy Group : Contributes to solubility and reactivity.

The biological activity of 1-(3-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The trifluoromethyl group significantly increases the compound's lipophilicity, allowing for effective penetration through cellular membranes. This property facilitates modulation of enzyme activities and protein-ligand interactions, which are crucial in various biochemical pathways.

Interaction Studies

Research indicates that this compound may influence cellular processes through interactions with specific molecular targets. The following table summarizes the interaction characteristics with selected enzymes:

Enzyme Interaction Type Effect
Cytochrome P450InhibitionAlters drug metabolism
AcetylcholinesteraseCompetitive inhibitionPotential for neuroprotective effects
PhosphodiesteraseModulationAffects cAMP levels

Comparative Analysis

To understand the uniqueness of 1-(3-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one, it is beneficial to compare it with structurally similar compounds. The following table illustrates these comparisons:

Compound Name Structural Features Unique Aspects
1-(3-Trifluoromethylphenyl)-2-propanoneLacks ethoxy groupMay exhibit different solubility properties
1-(3-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-oneContains trifluoromethylthio groupDifferent electronic properties due to sulfur
1-(4-Ethoxyphenyl)-2-propanoneEthoxy group on a different phenyl positionVariation in substitution pattern

The unique combination of both ethoxy and trifluoromethyl groups in 1-(3-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one enhances its reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Enzyme Inhibition Studies :
    • A study demonstrated that 1-(3-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one effectively inhibited cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs .
  • Neuroprotective Effects :
    • In vitro assays revealed that the compound exhibits neuroprotective properties by inhibiting acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Pharmacological Potential :
    • Further research highlighted its potential as a modulator of phosphodiesterase activity, which could influence signaling pathways related to cardiovascular health .

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